N-Allylisatoic anhydride
Overview
Description
N-Allylisatoic anhydride (NAA) is an organic compound with the chemical formula C9H7NO3. It appears as a white to yellow crystalline powder and is commonly used as a reagent in organic chemistry .
Synthesis Analysis
NAA can be synthesized through various methods, including cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, transformation of phthalic anhydride derivatives, oxidation of isatin derivatives, and oxidation of indoles with Oxone .
Molecular Structure Analysis
The molecular structure of NAA consists of a benzo[d][1,3]oxazine-2,4-dione ring. It contains functional groups that play a crucial role in its reactivity and biological interactions .
Chemical Reactions Analysis
NAA can undergo various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. Its reactivity is influenced by the presence of the anhydride functional group .
Physical And Chemical Properties Analysis
NAA is a white to yellow crystalline powder. Its solubility, melting point, boiling point, and other physical properties are relevant for its applications in organic synthesis .
Scientific Research Applications
Hydrolysis Studies
One of the key areas of research involving compounds like N-Allylisatoic anhydride is in understanding their hydrolysis. Bezemer and Rutan (2001) focused on the hydrolysis of Ally, a sulfonylurea herbicide, using liquid chromatography and mass spectrometry. This study is significant as it provides insights into the chemical behavior of similar compounds under various conditions, such as different pHs and temperatures (Bezemer & Rutan, 2001).
Asymmetric Allylic Alkylation
Trost, Zhang, and Sieber (2010) explored metal catalyzed asymmetric allylic alkylation (AAA) reactions, a pivotal area in organic chemistry. This process, involving heteroatom-centered nucleophiles, is essential for asymmetric C–X bond formation. This research can be extended to understand the reactivity and potential applications of N-Allylisatoic anhydride in forming complex organic structures (Trost, Zhang, & Sieber, 2010).
Applications in Organic Synthesis
Yuchen Tang, Fettinger, and Shaw (2009) reported on the reactions of substituted maleic anhydrides with imines, leading to polycyclic lactam products. Such studies provide a framework for understanding how N-Allylisatoic anhydride could be utilized in the synthesis of complex nitrogen heterocycles, which are valuable in various chemical applications (Tang, Fettinger, & Shaw, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-prop-2-enyl-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYKDXKUIKQFQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352830 | |
Record name | N-Allylisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allylisatoic anhydride | |
CAS RN |
50784-07-1 | |
Record name | N-Allylisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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